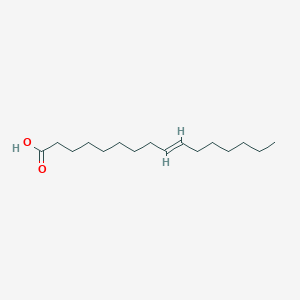

9-Hexadecenoic acid

Descripción general

Descripción

Es el isómero trans del ácido palmitoleico y se encuentra en diversas fuentes dietéticas, incluyendo aceites vegetales parcialmente hidrogenados y productos lácteos de leche de cabra y oveja . El ácido palmitelaidico es un componente significativo de los ácidos grasos trans, los cuales han sido asociados con diversos riesgos para la salud.

Aplicaciones Científicas De Investigación

El ácido palmitelaidico ha sido estudiado por sus posibles roles en diversos campos científicos:

Química: Utilizado como un compuesto modelo para estudiar el comportamiento de los ácidos grasos trans en reacciones químicas.

Biología: Investigado por sus efectos sobre el metabolismo celular y su papel en enfermedades metabólicas.

Medicina: Estudiado por su posible impacto en la salud cardiovascular y su asociación con trastornos metabólicos.

Industria: Utilizado en la producción de diversos productos industriales, incluyendo lubricantes y surfactantes.

Direcciones Futuras

The multiplicity of effects reported for palmitoleic acid and the compartmentalized manner in which they often occur, may suggest the overlapping actions of multiple isomers being present at the same or neighboring locations . These findings open new perspectives for plasma lipidomics involving monounsaturated fatty acids, highlighting future developments for their evaluation in different health conditions including free radical stress .

Mecanismo De Acción

El ácido palmitelaidico ejerce sus efectos a través de diversos objetivos moleculares y vías:

Objetivos Moleculares: Interactúa con enzimas involucradas en el metabolismo de los ácidos grasos, como la estearoil-CoA desaturasa-1.

Análisis Bioquímico

Biochemical Properties

9-Hexadecenoic acid plays a key role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is synthesized from palmitic acid by the action of stearoyl-CoA desaturase-1 and fatty acid desaturase 2 . The nature of these interactions involves the conversion of palmitic acid to this compound .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to increase insulin sensitivity in muscle, promote β cell proliferation, prevent endoplasmic reticulum stress, and stimulate lipogenic activity in white adipocytes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it is known to prevent the decrease in insulin sensitivity associated with excess palmitate .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels . For example, it is synthesized from palmitic acid by the action of stearoyl-CoA desaturase-1 and fatty acid desaturase 2 .

Métodos De Preparación

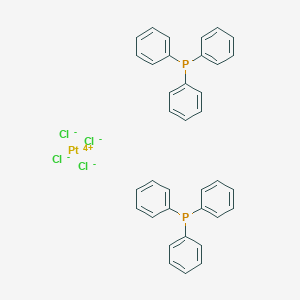

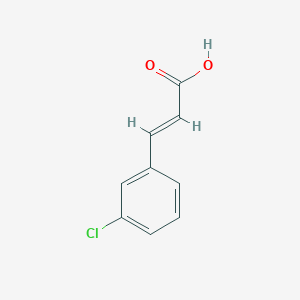

Rutas Sintéticas y Condiciones de Reacción: El ácido palmitelaidico puede sintetizarse a través de la hidrogenación parcial del ácido palmitoleico. El proceso implica la isomerización del enlace doble cis en el ácido palmitoleico a un enlace doble trans, típicamente utilizando un catalizador metálico como paladio o níquel bajo condiciones controladas de hidrogenación .

Métodos de Producción Industrial: En entornos industriales, el ácido palmitelaidico a menudo se produce como subproducto durante la hidrogenación de aceites vegetales. El proceso implica el uso de altas temperaturas y presiones en presencia de un catalizador metálico para convertir los ácidos grasos insaturados en sus isómeros trans .

Tipos de Reacciones:

Oxidación: El ácido palmitelaidico puede sufrir reacciones de oxidación, llevando a la formación de diversos productos de oxidación, incluyendo aldehídos, cetonas y ácidos carboxílicos.

Reducción: El enlace doble trans en el ácido palmitelaidico puede reducirse para formar ácidos grasos saturados usando reacciones de hidrogenación.

Sustitución: El ácido palmitelaidico puede participar en reacciones de sustitución, donde los átomos de hidrógeno en la cadena de carbono son reemplazados por otros grupos funcionales.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y ozono.

Reducción: Gas hidrógeno en presencia de un catalizador metálico como paladio o níquel.

Sustitución: Reacciones de halogenación usando halógenos como cloro o bromo.

Productos Principales Formados:

Oxidación: Formación de aldehídos, cetonas y ácidos carboxílicos.

Reducción: Formación de ácidos grasos saturados.

Sustitución: Formación de ácidos grasos halogenados.

Comparación Con Compuestos Similares

El ácido palmitelaidico es similar a otros ácidos grasos monoinsaturados, como el ácido palmitoleico, el ácido sapienico y el ácido hipogeico. su configuración trans lo distingue de estos isómeros cis:

Ácido Palmitoleico: El isómero cis del ácido palmitelaidico, comúnmente encontrado en el tejido adiposo humano.

Ácido Sapienico: Otro ácido graso monoinsaturado con un diferente isomerismo posicional.

Ácido Hipogeico: Producido de la β-oxidación parcial del ácido oleico.

La configuración trans única del ácido palmitelaidico le otorga propiedades químicas y biológicas distintas, convirtiéndolo en un compuesto de interés en diversos estudios científicos.

Propiedades

IUPAC Name |

(E)-hexadec-9-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8H,2-6,9-15H2,1H3,(H,17,18)/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SECPZKHBENQXJG-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C/CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021603 | |

| Record name | (E)-Hexadec-9-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Liquid, Other Solid, Solid | |

| Record name | 9-Hexadecenoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Palmitelaidic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012328 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

10030-73-6, 2091-29-4, 373-49-9 | |

| Record name | Palmitelaidic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10030-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palmitoleic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002091294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palmitelaidic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010030736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | palmitoleic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=277452 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Hexadecenoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Hexadecenoic acid, (9E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-Hexadec-9-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Hexadecenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.239 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PALMITELAIDIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65DJ825A3Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Palmitelaidic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012328 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 9-hexadecenoic acid?

A1: this compound has the molecular formula C16H30O2 and a molecular weight of 254.41 g/mol.

Q2: What analytical techniques are commonly used to identify and quantify this compound?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is widely employed for the identification and quantification of this compound, particularly in complex mixtures like biological samples and plant extracts. [, , , , , , , , , , , , , , , ]

Q3: What are the major fatty acids found alongside this compound in various natural sources?

A3: Common co-occurring fatty acids include hexadecanoic acid (palmitic acid), 9-octadecenoic acid (oleic acid), linoleic acid, and eicosapentaenoic acid (EPA), though their relative proportions vary depending on the source. [, , , , , , ]

Q4: What potential anti-inflammatory activity has been attributed to this compound?

A4: Research suggests that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like IL-8 and IL-6, as well as prostaglandin E2 (PGE2). []

Q5: How does the presence of this compound in trout bone soup contribute to its potential to mask bitterness?

A5: Studies indicate that the high concentration of this compound, along with other fatty acids, in trout bone soup might be responsible for its ability to mask the bitterness of certain foods and Chinese medicines. []

Q6: How does the fatty acid composition of bacteria contribute to their identification, and what is the significance of this compound in this context?

A6: Different bacterial species possess distinct fatty acid profiles. This compound serves as a marker for Gram-negative bacteria, aiding in their identification and differentiation from other bacterial groups. [, , , ]

Q7: What role does this compound play in the ovipositional behavior of Aedes aegypti mosquitoes?

A7: Research indicates that this compound, present in Aedes aegypti egg extracts, elicits a significant positive ovipositional response in gravid females, influencing their egg-laying site selection. []

Q8: Has this compound been explored for its potential use in heart imaging?

A8: While preliminary animal studies suggested that radioiodinated 16-iodo-9-hexadecenoic acid might show improved myocardial specificity, further research is needed to fully assess its potential as a heart imaging agent. []

Q9: How does the fatty acid composition of overwintering Chilo suppressalis larvae change in response to cold temperatures, and what is the role of this compound?

A9: During the overwintering period, Chilo suppressalis larvae exhibit dynamic changes in fatty acid composition. This compound levels initially decrease and then increase, suggesting a potential role in their cold resistance mechanisms. []

Q10: How does the presence of this compound in the liverwort fossil provide evidence for a moist paleoenvironment?

A11: The identification of this compound in the liverwort fossil, alongside other organic compounds, supports the existence of a moist environment conducive to the growth of such organisms in the past. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Bromo-3-hydroxy-N-[3-(morpholin-4-YL)propyl]naphthalene-2-carboxamide](/img/structure/B167703.png)